tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[420]octane-2-carboxylate is a complex organic compound with a bicyclic structure
Preparation Methods
The synthesis of tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the bicyclic core: This step often involves cyclization reactions to form the azabicyclo[4.2.0]octane core.
Introduction of functional groups:
tert-Butyl protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The acetoxy groups can undergo nucleophilic substitution reactions to form different esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its functional groups allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate can be compared with similar compounds such as:
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-Butyl (1R,6R)-5,8-diazabicyclo[4.2.0]octane-5-carboxylate
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
These compounds share a similar bicyclic core but differ in the functional groups attached, which can lead to differences in reactivity and applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields of research.
Properties
Molecular Formula |
C22H30N2O7 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
tert-butyl (1R,4S,5R,6R)-4-acetamido-5-acetyloxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C22H30N2O7/c1-12(25)23-15-11-24(20(28)31-21(3,4)5)18-17(27)16(14-9-7-6-8-10-14)22(18,29)19(15)30-13(2)26/h6-10,15-19,27,29H,11H2,1-5H3,(H,23,25)/t15-,16?,17?,18+,19+,22+/m0/s1 |
InChI Key |
HAFBXNYHRYJWAC-BXSOHHSWSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2C(C([C@@]2([C@@H]1OC(=O)C)O)C3=CC=CC=C3)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC1CN(C2C(C(C2(C1OC(=O)C)O)C3=CC=CC=C3)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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